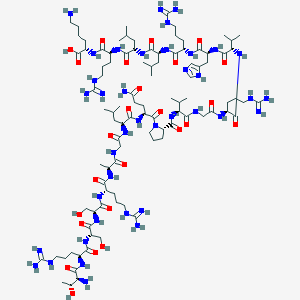
(R)-Piperidin-1,3-dicarbonsäure-1-benzylester
Übersicht
Beschreibung
(R)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester, also known as RPDE, is an organic compound belonging to the piperidine family. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and acetone. RPDE has a wide range of applications in the pharmaceutical, agrochemical, and food industries. It is used as an intermediate in the synthesis of various drugs, as well as in the production of pesticides and preservatives. RPDE has also been studied extensively for its potential use in medicine, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Proteinmanipulation
Die Verbindung kann in verschiedenen Proteinmanipulationen mit genetisch kodiertem Glutaminsäurebenzylester verwendet werden . Dies umfasst ortsspezifische Proteinmodifikationen, N-terminale Pyroglutamatisierung, das Einklemmungen von Glu im aktiven Zentrum eines toxischen Proteins und die Ausstattung von Proteinen mit einem Metallchelatoren-Hydroxamsäure- und einem vielseitigen reaktiven Acylhydrazid-Griff .
Arzneimittelentwicklung
Piperidin-haltige Verbindungen, wie z. B. „(R)-Piperidin-1,3-dicarbonsäure-1-benzylester", stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelentwicklung dar . Sie sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Synthese von biologisch aktiven Piperidinen
Die Verbindung könnte möglicherweise für die Synthese von biologisch aktiven Piperidinen verwendet werden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese von substituierten Piperidinen ist eine wichtige Aufgabe der modernen organischen Chemie .
Pharmakologische Anwendungen
Es wurde festgestellt, dass Piperidinderivate verschiedene pharmakologische Anwendungen haben . Daher könnte „this compound" möglicherweise für die Entwicklung neuer Medikamente mit unterschiedlichen therapeutischen Wirkungen eingesetzt werden.
Suzuki-Miyaura-Kreuzkupplungen
Obwohl diese Anwendung nicht direkt mit „this compound" zusammenhängt, ist es erwähnenswert, dass Benzylesterverbindungen oft in Suzuki-Miyaura-Kreuzkupplungen verwendet werden . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.
Asymmetrische Hydrierung
Auch wenn dies nicht direkt mit der spezifischen Verbindung zusammenhängt, werden Benzylesterverbindungen oft in der Ruthenium-katalysierten asymmetrischen Hydrierung verwendet . Dies ist eine Art von Reaktion, die zur Herstellung chiraler Moleküle verwendet wird, die im Bereich der Arzneimittel wichtig sind.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as benzyl benzoate have been shown to exert toxic effects on the nervous system of parasites .
Mode of Action
It’s likely that the compound interacts with its targets through a similar mechanism as benzyl benzoate, which exerts toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
For instance, benzyl benzoate, a related compound, is known to disrupt the functioning of the nervous system in parasites .
Pharmacokinetics
For instance, benzyl benzoate is known to be lethal to mites and is useful in the treatment of scabies .
Result of Action
Similar compounds, such as benzyl benzoate, are known to exert toxic effects on the nervous system of parasites, resulting in their death .
Action Environment
Similar compounds, such as benzyl benzoate, are known to be effective under a variety of conditions .
Eigenschaften
IUPAC Name |
(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353064 | |
| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160706-62-7 | |
| Record name | 1-(Phenylmethyl) (3R)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160706-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160706-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)
![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)


![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)








